Fludorex
Overview
Description
Scientific Research Applications
1. Fluorimetry in Synthetic Polymer Studies
Fludorex has applications in the field of fluorimetry, particularly in the study of synthetic polymers. Fluorimetry, a potent research tool in biological macromolecules, has valuable applications in synthetic polymer investigations. These techniques reveal the microscopically heterogeneous distribution of species in polymer systems, especially pronounced in solutions of polyelectrolytes. They also enable the study of conformational mobility of flexible chains, diffusion-controlled intermolecular reactions of macromolecular reagents, glass transition phenomena, and polymer compatibility (Morawetz, 1979).
2. Fluorimetry in Medical and Clinical Research
Fluorimetry, using Fludorex, has been increasingly applied in clinical biochemistry and pathology. The technique offers high sensitivity and is beneficial for measuring concentrations as low as 10-8 to 10-10 g./ml. This sensitivity is crucial for research in medicine and biochemistry, where highly sensitive analytical techniques are frequently needed. The use of fluorescence in analysis is still developing, and improvements in instrumentation are expected to enhance its sensitivity and accuracy further (Williams & Bridges, 1964).
3. Application in Membrane Studies
The application of Fludorex in fluorescence has been instrumental in membrane studies. Fluorescence, particularly when combined with Fludorex, has been used to provide structural information at microscopic or molecular levels in biological membranes. This method has become widespread, paralleling the development of a theoretical basis for fluorescence data interpretation and the synthesis of a large number of fluorescent probes (Azzi, 1975).
4. Interaction with DNA for Cancer Treatment
Fludorex has been studied for its interaction with DNA in cancer treatment. Electrochemical studies and spectroscopic investigations on the interaction of Fludorex with DNA have been conducted, focusing on its potential as a chemotherapeutic drug. These studies are crucial for understanding how Fludorex functions by interfering with DNA in fast-growing cells to prevent them from reproducing (Temerk & Ibrahim, 2015).
Future Directions
properties
IUPAC Name |
2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLOIJUDIPVKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864565 | |
Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fludorex | |
CAS RN |
15221-81-5 | |
Record name | Fludorex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15221-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludorex [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUDOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.